N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that features an indole ring, a pyridazine ring, and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis. The process might start with the preparation of the indole derivative, followed by the formation of the pyridazine ring, and finally the introduction of the thiophene moiety. Common reagents and conditions might include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Pyridazine formation: Cyclization reactions involving hydrazine derivatives.
Thiophene introduction: Cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.
Reduction: Reduction reactions might target the pyridazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-6-yl)-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)acetamide
- N-(1H-indol-6-yl)-2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)acetamide
Uniqueness
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness might translate to different biological activities or chemical reactivity.
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-13-4-3-12-7-8-19-15(12)10-13)11-22-18(24)6-5-14(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23) |
InChI Key |
LFMCNDAUSPNDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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